セファロニウム

概要

説明

セファロニウムは、主に獣医学で使用される第一世代セファロスポリン系抗生物質です。グラム陽性菌、特にブドウ球菌に対する広域スペクトル抗菌作用で知られています。 セファロニウムは、乳牛の乳房炎(乳房の感染症)の治療に一般的に使用されます .

科学的研究の応用

Cefalonium has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.

Biology: Investigated for its antibacterial properties and mechanisms of resistance in bacteria.

Medicine: Primarily used in veterinary medicine to treat infections in dairy cows, particularly bovine mastitis

Industry: Utilized in the development of new antibacterial agents and formulations for veterinary use.

作用機序

セファロニウムは、細菌の細胞壁の合成を阻害することにより、抗菌効果を発揮します。細菌の細胞壁のペプチドグリカン層の架橋に不可欠なペニシリン結合タンパク質(PBP)に結合します。 この阻害により、細胞壁が弱くなり、最終的に細胞溶解と死に至ります .

類似化合物の比較

類似化合物

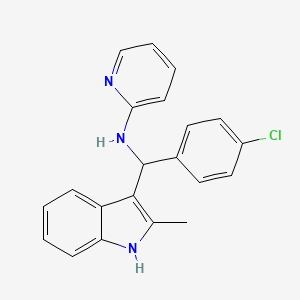

セファピリン: 同様の抗菌活性を示す、別の第一世代セファロスポリン。

セファロチン: 広域スペクトル活性が知られており、ヒトと獣医学の両方で使用されています。

セファクロール: グラム陰性菌に対する活性を強化した第二世代セファロスポリン

セファロニウムの独自性

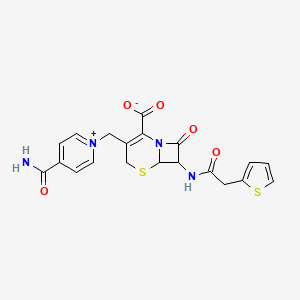

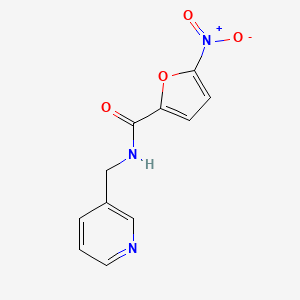

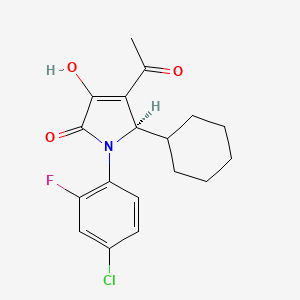

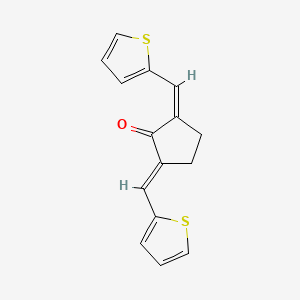

セファロニウムは、特に乳房炎の治療のために、獣医学で特異的に使用されている点で独自です。 チオフェン-2-酢酸部分とピリジニウム基を含む構造は、その独特の抗菌作用と活性スペクトルに寄与しています .

準備方法

合成経路と反応条件

セファロニウムは、7-アミノセファロスポラン酸から合成されます。 反応条件は通常、低温(0〜10℃)およびpH調整を含み、目的の生成物の形成を促進します .

工業生産方法

セファロニウムの工業生産は、上記と同様の方法を用いた大規模合成を含みます。 プロセスは収量と純度が最適化され、結晶化やクロマトグラフィーなどの高度な精製技術が用いられることがよくあります .

化学反応の分析

反応の種類

セファロニウムは、次のようなさまざまな化学反応を起こします。

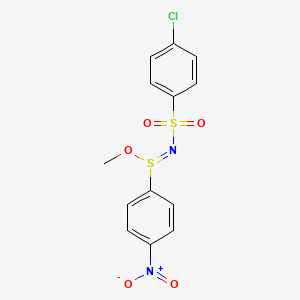

酸化: セファロニウムは特定の条件下で酸化され、スルホキシドやスルホンを生成します。

還元: 還元反応により、セファロニウムは対応するアルコールやアミンに変換されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。 反応は通常、制御された温度とpH条件下で行われ、目的の生成物が生成されるようにします .

主な生成物

これらの反応で生成される主な生成物には、スルホキシド、スルホン、置換β-ラクタム化合物など、セファロニウムのさまざまな誘導体が含まれます .

科学研究アプリケーション

セファロニウムには、次のようないくつかの科学研究アプリケーションがあります。

化学: β-ラクタム系抗生物質の反応性を研究するためのモデル化合物として使用されます。

生物学: 抗菌作用とその細菌における耐性メカニズムについて調査されています。

類似化合物との比較

Similar Compounds

Cefapirin: Another first-generation cephalosporin with similar antibacterial activity.

Cefalotin: Known for its broad-spectrum activity and used in both human and veterinary medicine.

Cefaclor: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria

Uniqueness of Cefalonium

Cefalonium is unique due to its specific use in veterinary medicine, particularly for treating bovine mastitis. Its structure, which includes a thiophene-2-acetic acid moiety and a pyridinium group, contributes to its distinct antibacterial properties and spectrum of activity .

特性

IUPAC Name |

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZXNVLFJHCSAF-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045388 | |

| Record name | Cefalonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5575-21-3 | |

| Record name | Cefalonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefalonium [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefalonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEFALONIUM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefalonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFALONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2P920217W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefalonium?

A1: Cefalonium is a first-generation cephalosporin antibiotic. [, , , ] Like other β-lactam antibiotics, it acts by inhibiting bacterial cell wall synthesis. [, , , ] Cefalonium binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. [, ] This disruption of cell wall integrity leads to bacterial cell death.

Q2: What is the molecular formula and weight of Cefalonium?

A2: This information is not provided in the provided research excerpts. For comprehensive structural data, consult comprehensive chemical databases or the drug's official monograph.

Q3: Is there any information on the spectroscopic data of Cefalonium in the provided research?

A3: The provided research excerpts do not contain information on the spectroscopic data of Cefalonium.

Q4: Is there any research on Cefalonium's stability under various conditions?

A4: While specific stability studies are not detailed in these excerpts, one study mentions the use of Cefalonium in a dry cow treatment combined with an internal teat sealant (bismuth subnitrite). [] This application suggests that Cefalonium is formulated to remain stable and effective within the mammary gland environment.

Q5: What are the primary applications of Cefalonium?

A5: Cefalonium is mainly used to treat bacterial infections in livestock, particularly bovine mastitis caused by Gram-positive bacteria, including Staphylococcus aureus. [, , , , , ]

Q6: Has Cefalonium's efficacy been evaluated in clinical settings?

A6: Yes, several studies have investigated Cefalonium's efficacy in treating bovine mastitis. [, , , ] One study assessed the usefulness of Cefapirin and Cefalonium disks for susceptibility testing of Staphylococcus aureus isolates from bovine mastitis. [] Another study evaluated the effectiveness of dry cow therapy with Cefalonium in treating subclinical mastitis caused by Staphylococcus aureus. [] Additionally, research explored the impact of Cefalonium, administered alone or with a teat sealant, on postpartum mastitis in cows. []

Q7: Are there concerns about bacterial resistance to Cefalonium?

A7: Yes, bacterial resistance to Cefalonium, like other antibiotics, is a concern. One study investigated the antimicrobial resistance of maltose-negative Staphylococcus aureus in South African dairy herds, including resistance to Cefalonium. [] Another study explored the potential selection of Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli in bovine feces after intramammary Cefalonium administration. []

Q8: What analytical methods are used to detect and quantify Cefalonium?

A8: Several studies utilized high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to determine Cefalonium residues in milk and beef. [, , , ] Additionally, a colloidal gold immunochromatographic assay (GICA) was employed to detect Cefalonium residues in milk. []

Q9: Is there any information on the environmental impact of Cefalonium use in livestock?

A9: One study investigated antimicrobial usage on dairy farms and waste milk feeding practices in England and Wales, mentioning Cefalonium as a commonly used dry cow antibiotic. [] This study highlights the potential for Cefalonium residues to enter the environment through waste milk, raising concerns about selective pressure for antimicrobial resistance in bacteria.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)